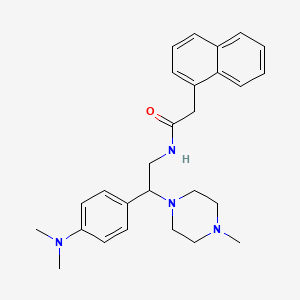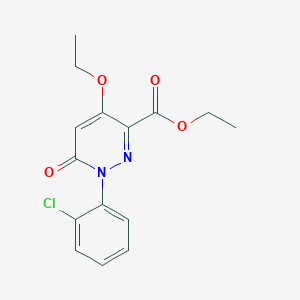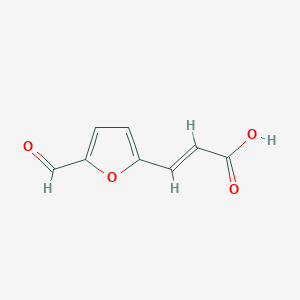
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry reactions. Unfortunately, the specific synthesis pathway for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” is not available in the literature .
Chemical Reactions Analysis
The chemical reactions involving “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, these specific properties for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not available in the literature .
科学的研究の応用
Synthesis and Structural Analysis
The compound N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide is involved in various synthetic pathways and structural analyses. For instance, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting methodologies that involve intramolecular copper-catalyzed cyclization, potentially applicable to the synthesis of compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Kumar et al., 2012).
Drug Development and Pharmacokinetics
In drug development, this compound is relevant to the study of pharmacokinetics and pharmacodynamics. Wong et al. (2013) utilized modeling and simulation techniques in the preclinical stages of drug development, focusing on compounds structurally similar to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Wong et al., 2013).
Antimicrobial and Antitumor Activities
Compounds related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide have been investigated for their potential antimicrobial and antitumor activities. Patel et al. (2015) synthesized heterocyclic compounds with potential antibacterial and antifungal properties (Patel & Patel, 2015). Additionally, Riyadh (2011) explored enaminones for synthesizing pyrazoles with antitumor and antimicrobial activities, which could inform research on similar compounds (Riyadh, 2011).
Potential in Antipsychotic and Anticancer Agents
Research into heterocyclic carboxamides, structurally related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide, has shown promise in developing antipsychotic and anticancer agents. Norman et al. (1996) evaluated heterocyclic analogues for their potential as antipsychotic agents (Norman et al., 1996).
Role in Tuberculosis Treatment
In the context of tuberculosis treatment, Amaroju et al. (2017) conducted a study on pyrazolo[4,3-c]pyridine carboxamides, examining their inhibitory activity against Mycobacterium tuberculosis (Amaroju et al., 2017). This research contributes to understanding the role compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide could play in treating infectious diseases.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-8-11(7-13(18)19)16-14(20)12-9-21-15(17-12)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIHSPUKVLAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)
![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)

![tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2676762.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)
![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)

